An In-depth Technical Guide to the Chemical Properties of Boc-Phe(4-Me)-OH
An In-depth Technical Guide to the Chemical Properties of Boc-Phe(4-Me)-OH
Introduction
In the landscape of modern peptide chemistry and drug discovery, the use of non-canonical amino acids is a foundational strategy for modulating the pharmacological and physicochemical properties of peptide-based therapeutics. Among these valuable building blocks is N-tert-butoxycarbonyl-4-methyl-L-phenylalanine, commonly abbreviated as Boc-Phe(4-Me)-OH. This derivative of L-phenylalanine incorporates two key structural modifications: the Nα-tert-butoxycarbonyl (Boc) protecting group and a methyl group at the para-position of the phenyl ring.
The Boc group provides robust, acid-labile protection of the alpha-amino function, a cornerstone of the historic and still relevant Boc/Bzl strategy for solid-phase peptide synthesis (SPPS). The 4-methyl substitution, a seemingly subtle alteration, significantly increases the hydrophobicity of the side chain compared to its parent amino acid. This modification is a powerful tool for medicinal chemists to enhance peptide stability, influence conformation, and improve binding interactions with biological targets.
This technical guide offers an in-depth exploration of the core chemical properties of Boc-Phe(4-Me)-OH, designed for researchers, scientists, and drug development professionals. We will delve into its physicochemical characteristics, reactivity, and provide field-proven experimental protocols to empower users in their research and development endeavors.
Physicochemical Properties
The physical and chemical properties of Boc-Phe(4-Me)-OH are critical indicators of its purity, stability, and handling requirements. These characteristics dictate its behavior in various solvents and reaction conditions, forming the basis for successful application in synthesis.
The stereochemical integrity of Boc-Phe(4-Me)-OH is vital for its function as a chiral building block in biologically active peptides. This is confirmed by its optical activity. The melting point serves as a crucial, readily accessible indicator of purity; a sharp melting range is characteristic of a pure compound, whereas impurities typically cause a depression and broadening of this range. While only slightly soluble in water, its solubility in common organic solvents used in peptide synthesis, such as methanol and dichloromethane, is a key practical advantage.[1]
Table 1: Physicochemical Data for Boc-Phe(4-Me)-OH
| Property | Value | Source(s) |
| Chemical Name | N-tert-butoxycarbonyl-4-methyl-L-phenylalanine | N/A |
| Synonyms | Boc-L-Phe(4-Me)-OH, Boc-p-Me-L-Phe-OH | N/A |
| CAS Number | 80102-26-7 | |
| Molecular Formula | C₁₅H₂₁NO₄ | |
| Molecular Weight | 279.33 g/mol | [2] |
| Appearance | White to off-white solid/powder | N/A |
| Melting Point | 79-88 °C | N/A |
| Optical Rotation | [α]²⁰/D +16° ± 2° (c=1 in Methanol) | N/A |
| Solubility | Slight in water; soluble in methanol, ethanol, DCM | [1] |
Chemical Structure and Reactivity
The chemical utility of Boc-Phe(4-Me)-OH is defined by the interplay between its three key functional components: the acid-labile Boc protecting group, the activatable carboxylic acid, and the modified phenyl side chain.
The Role of the Boc Protecting Group
The tert-butoxycarbonyl (Boc) group is a robust protecting group for amines, central to one of the primary orthogonal strategies in peptide synthesis.[3] Its key feature is its stability under a wide range of basic and nucleophilic conditions, which allows for the use of base-labile protecting groups (such as Fmoc) elsewhere in a molecule without unintended cleavage of the Boc group.[4]
Deprotection: Acid-Catalyzed Cleavage
The primary chemical reaction involving the Boc group is its removal (deprotection) under mild acidic conditions. Trifluoroacetic acid (TFA) is the most common reagent for this purpose.[5] The mechanism is an acid-catalyzed elimination that proceeds cleanly and efficiently.[6]
The process begins with the protonation of the Boc group's carbonyl oxygen by TFA.[6][7] This destabilizes the C-O bond, leading to its cleavage to form a highly stable tert-butyl carbocation and an unstable carbamic acid intermediate.[6][7] The carbamic acid rapidly decarboxylates, releasing carbon dioxide gas and yielding the free α-amino group, which is then protonated by the excess acid to form a trifluoroacetate salt.[6][7] The evolution of CO₂ gas is a key reason this reaction should never be performed in a sealed system.[7]
Diagram 1: Boc group deprotection workflow using TFA.
Carboxylic Acid Activation and Peptide Coupling
To form a peptide bond, the carboxylic acid moiety of Boc-Phe(4-Me)-OH must be activated to make the carbonyl carbon more electrophilic.[8] This is achieved using coupling reagents.[8] Common classes of coupling reagents include carbodiimides (like DCC and DIC) and aminium/uronium salts (like HBTU and HATU).[9][10]
The process generally involves the reaction of the carboxylic acid with the coupling reagent to form a highly reactive intermediate, such as an O-acylisourea or an active ester.[11] This intermediate is then susceptible to nucleophilic attack by the free amino group of the growing peptide chain, resulting in the formation of a new amide (peptide) bond.[11] Additives like HOBt are often included to suppress racemization and improve efficiency.[12]
Diagram 2: General workflow for peptide bond formation.
Influence of the 4-Methyl Group
The para-methyl group on the phenyl ring is a critical feature for drug design. It increases the steric bulk and hydrophobicity of the side chain relative to native phenylalanine. This modification can:
-
Enhance Receptor Binding: The increased hydrophobicity can lead to stronger van der Waals or hydrophobic interactions within a receptor's binding pocket.
-
Improve Metabolic Stability: The methyl group can sterically hinder enzymatic degradation of the peptide.
-
Modulate Peptide Conformation: The altered side chain can influence the secondary structure (e.g., helicity) of the peptide, which is often critical for its biological activity.
Experimental Protocols
The following protocols are provided as self-validating systems for assessing purity and for the practical application of Boc-Phe(4-Me)-OH in its primary chemical transformation.
Protocol: Determination of Melting Point
Objective: To determine the melting point range of a solid sample of Boc-Phe(4-Me)-OH as an indicator of purity. A narrow range close to the literature value suggests high purity.[13]
Materials:
-
Boc-Phe(4-Me)-OH sample
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Glass capillary tubes (sealed at one end)
-
Spatula
-
Mortar and pestle (optional)
Methodology:
-
Sample Preparation: Place a small amount of the Boc-Phe(4-Me)-OH on a clean, dry surface. If the crystals are large, gently crush them to a fine powder using a spatula or mortar and pestle.[14]
-
Capillary Loading: Tap the open end of a capillary tube into the powdered sample to force a small amount of the solid into the tube. Invert the tube and tap the sealed end gently on a hard surface to pack the solid down. Repeat until a packed column of 1-2 mm height is achieved at the sealed end.[14][15]
-
Apparatus Setup: Place the loaded capillary tube into the sample holder of the melting point apparatus.
-
Rapid Determination (Optional): If the approximate melting point is unknown, perform a rapid heating run (e.g., 10-20 °C/min) to get a rough estimate of the melting range.[13]
-
Accurate Determination: Allow the apparatus to cool to at least 20 °C below the estimated melting point. Using a fresh sample, begin heating at a slow, controlled rate (1-2 °C/min).
-
Data Recording: Observe the sample through the magnifying lens. Record the temperature (T₁) at which the first drop of liquid appears. Continue heating at the same slow rate and record the temperature (T₂) at which the last crystal melts completely.[16]
-
Reporting: The melting point is reported as the range T₁ – T₂. For high-purity Boc-Phe(4-Me)-OH, this range should be narrow (e.g., 84-86 °C).
Protocol: Boc Group Deprotection in Solid-Phase Peptide Synthesis
Objective: To quantitatively remove the N-terminal Boc group from a peptide-resin to allow for the coupling of the next amino acid.
Materials:
-
Boc-protected peptide-resin
-
Dichloromethane (DCM), peptide synthesis grade
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIEA)
-
Solid-phase synthesis reaction vessel
-
Nitrogen line for agitation/drying
Methodology:
-
Resin Swelling: Swell the peptide-resin in DCM for 15-30 minutes in the reaction vessel. Drain the DCM. This step ensures that reagents can efficiently access all reaction sites on the resin beads.[17]
-
Deprotection: Add a solution of 25-50% TFA in DCM to the resin (approx. 10 mL per gram of resin). Agitate the mixture with nitrogen bubbling for 20-30 minutes at room temperature.[17][18] A shorter pre-wash of 1-5 minutes can also be employed.[18]
-
Washing: Drain the TFA/DCM solution. Wash the resin thoroughly to remove residual acid and the cleaved tert-butyl cation. A typical wash cycle is:
-
DCM (3 times)
-
Isopropanol (2 times)
-
DCM (3 times)[18]
-
-
Neutralization: The deprotection step leaves the newly formed N-terminal amine as a trifluoroacetate salt, which is unreactive in the subsequent coupling step. To generate the free amine, neutralize the resin by washing it with a solution of 5-10% DIEA in DCM for 2 x 10 minutes.[17][19]
-
Final Washing: Wash the resin thoroughly with DCM (at least 5 times) to remove excess DIEA and its salts. The peptide-resin is now ready for the next coupling cycle.[17]
-
Validation (Optional): A small sample of resin beads can be removed and subjected to the Kaiser test. A positive result (blue beads) confirms the presence of a free primary amine, indicating successful deprotection.
Conclusion
Boc-Phe(4-Me)-OH is a strategically designed amino acid derivative whose chemical properties are finely tuned for applications in peptide synthesis and medicinal chemistry. Its robust, yet selectively cleavable, Boc protecting group allows for controlled, stepwise peptide elongation. Concurrently, the 4-methyl modification on the phenyl ring provides a critical tool for enhancing the hydrophobic character of the side chain, enabling researchers to systematically probe structure-activity relationships and optimize the pharmacological profiles of novel peptide therapeutics. A thorough understanding of its physicochemical properties and reactivity, as outlined in this guide, is essential for its effective and reliable application in the laboratory.
References
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The Mechanism for the Deprotection of a Boc Group. (n.d.). Common Organic Chemistry. Retrieved from [Link]
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Melting point determination. (n.d.). University of Calgary. Retrieved from [Link]
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Experiment (1) determination of melting points. (2021). University of Technology, Iraq. Retrieved from [Link]
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Determination Of Melting Point Of An Organic Compound. (n.d.). BYJU'S. Retrieved from [Link]
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El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Retrieved from [Link]
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Determination of Melting Point. (n.d.). Clarion University. Retrieved from [Link]
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Amine Protection and Deprotection. (2023). Master Organic Chemistry. Retrieved from [Link]
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Experiment 1 - Melting Points. (n.d.). University of Missouri–St. Louis. Retrieved from [Link]
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Boc-N-Me-Phe-OH PubChem CID 7010602. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
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Boc Deprotection Mechanism | Organic Chemistry. (2022). The Organic Chemistry Tutor. Retrieved from [Link]
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Coupling Reagents. (n.d.). Aapptec. Retrieved from [Link]
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Peptide Synthesis. (2015). Bio-protocol, 5(13). Retrieved from [Link]
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Boc-L-phenylalanine methyl ester PubChem CID 9882138. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
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L-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-. (n.d.). Organic Syntheses. Retrieved from [Link]
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Fmoc-Phe(4-Me)-OH. (n.d.). Aapptec. Retrieved from [Link]
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Boc-alpha-Me-Phe(4-OMe)-OH. (n.d.). Aapptec. Retrieved from [Link]
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Synthesis of Novel Peptides Using Unusual Amino Acids. (2012). Molecules, 17(12), 14516-14530. Retrieved from [Link]
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Boc-Phe-OH. (n.d.). Aapptec. Retrieved from [Link]
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